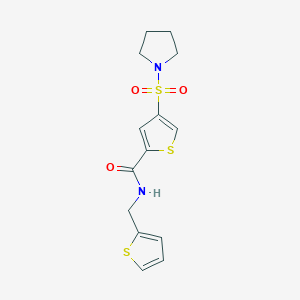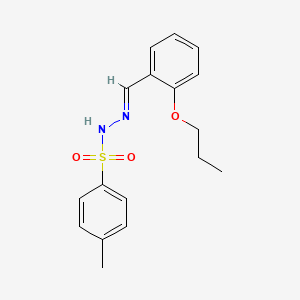
4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide involves condensation procedures and characterizations through various spectroscopic techniques such as FTIR, UV-Vis, 1H-NMR, and 13C-NMR (Hussain et al., 2017). These procedures highlight the chemical synthesis pathways and structural elucidation essential for understanding the compound's formation and attributes.
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis provide insights into the molecular structure and supramolecular features of derivatives of this compound (Salian, Foro, & Gowda, 2018). These analyses reveal the impact of substitution on structural parameters, offering a detailed understanding of the molecular geometry and intermolecular interactions.
Chemical Reactions and Properties
Research into the chemical reactions and properties of related sulfonohydrazide compounds shows a variety of reactions, including condensation and cycloaddition, leading to complex products with high stereoselectivity (Engler & Scheibe, 1998). These reactions underscore the compound's reactivity and potential for forming diverse molecular structures.
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure, are crucial for understanding their stability, morphology, and potential applications. Studies have detailed these aspects, including the effects of different substitutions on the compound's crystalline form (Lei et al., 2013).
Chemical Properties Analysis
The chemical properties, including the reactivity of this compound derivatives, are influenced by their structural characteristics. For instance, studies on derivatives have explored their application in sensor development, highlighting their sensitivity and selectivity towards specific metal ions, showcasing the compound's chemical behavior and interaction with other substances (Rahman et al., 2020).
科学的研究の応用
Sensor Development
- Compounds similar to "4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide" have been used in the development of selective sensors for metal ions, such as yttrium (Y3+) and mercury (Hg2+). These sensors offer advantages like high sensitivity, low detection limits, and applicability in real-world samples, including industrial effluents and water sources (Hussain et al., 2017) (Hussain et al., 2017).
Photochemical Properties for Photodynamic Therapy
- Certain derivatives have been identified for their potential in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II photosensitizers in cancer treatment, highlighting the compound's relevance in medical research (Pişkin et al., 2020).
Crystal Structure and Supramolecular Analysis
- Research on the crystal structure and Hirshfeld surface analysis of benzylidene benzenesulfonohydrazide derivatives, including "this compound," provides insights into their structural and supramolecular features. These studies reveal the effect of substitution on the compounds' properties, which is valuable for designing new materials with desired characteristics (Salian et al., 2018).
Bioactivity and Interaction with DNA
- Some sulfonohydrazide derivatives show significant bioactivity, including antibacterial, antifungal, and antioxidant properties, and can interact with DNA, indicating their potential in pharmaceutical research and development (Sirajuddin et al., 2013).
Anticancer Activity
- The synthesis of hybrid molecules involving benzenesulfonohydrazide and evaluation of their anticancer activity against various human cancer cell lines highlight the compound's relevance in developing new therapeutic agents (Kumar et al., 2015).
特性
IUPAC Name |
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h4-11,13,19H,3,12H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQNGVGJHBPLH-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)



![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)
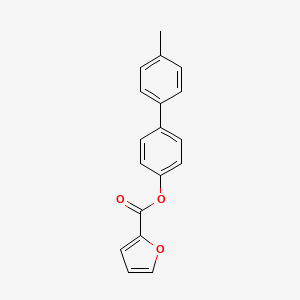
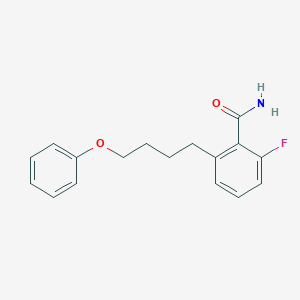
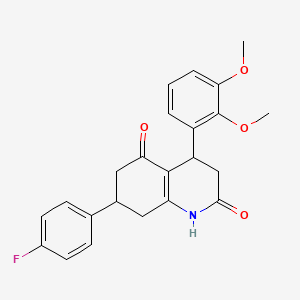
![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)
